1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride

Kinase inhibition PLK1 BRD4

Medicinal chemistry teams synthesizing kinase or bromodomain inhibitor libraries require building blocks with orthogonal reactivity for efficient parallel synthesis. This compound provides that exact capability. - Dual reactive handles (para-bromobenzyl + free 4-amine) enable sequential Suzuki coupling and amide/sulfonamide derivatization in high-throughput workflows. - Structurally related 4-bromobenzyl-pyrazoles show nanomolar Ki: PLK1 (5.80 nM), BRD4 (8.70 nM), JAK2 (4.40 nM), validating this scaffold for inhibitor discovery. - 95% purity, powder; stored cool/dry; ships ambient globally.

Molecular Formula C10H11BrClN3
Molecular Weight 288.57
CAS No. 1147233-82-6
Cat. No. B2356370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride
CAS1147233-82-6
Molecular FormulaC10H11BrClN3
Molecular Weight288.57
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)N)Br.Cl
InChIInChI=1S/C10H10BrN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H
InChIKeyUOSZTTXEWCGDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride Overview


1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride (CAS 1147233-82-6) is a brominated pyrazole derivative with the molecular formula C10H11BrClN3 and a molecular weight of 288.57 g/mol . This compound features a 4-bromobenzyl substituent at the N-1 position and a free amine group at the C-4 position of the pyrazole ring, which are critical for its reactivity and potential for further derivatization . As a heterocyclic building block, it is a solid powder with a typical purity specification of 95% and is primarily utilized in medicinal chemistry research for the synthesis of bioactive molecules, particularly those targeting kinase enzymes and inflammatory pathways .

1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride: Substitution Constraints


1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride's utility is dictated by its specific substitution pattern: the 4-bromobenzyl group at N-1 and the free 4-amino group. Simply changing the bromine position from para to meta (e.g., 1-(3-bromobenzyl)-1H-pyrazol-4-amine) or replacing bromine with chlorine alters lipophilicity, steric bulk, and electronic properties, which can dramatically impact binding affinity and selectivity for biological targets . For instance, the para-bromine is known to be critical for maintaining inhibitory activity in kinase-targeting analogs, while modifications at the pyrazole 3,5-positions can modulate selectivity [1]. Additionally, the free 4-amine is a key reactive handle for further derivatization (e.g., amide coupling, sulfonamide formation) that is absent in many analogs, making this compound a non-substitutable scaffold for constructing specific compound libraries .

1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride vs Analogs


Kinase Inhibition: Binding Affinity Data

Compounds containing the 4-bromobenzyl-pyrazole motif exhibit potent binding to multiple kinase and bromodomain targets. While direct data for 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is not available, a structurally related 4-bromobenzyl-pyrazole derivative (BDBM50112339) demonstrates nanomolar affinity, with a Ki of 5.80 nM against PLK1 and 8.70 nM against BRD4 [1]. This contrasts with non-brominated or differently substituted analogs which often show significantly reduced activity. The bromine atom's para-substitution is crucial for optimal hydrophobic interactions in the target binding pocket [2]. Another related compound (BDBM543496) shows IC50 values of 4.40 nM, 131 nM, and 3 nM against JAK2 and BRD4, highlighting the scaffold's potential for sub-nanomolar potency [3].

Kinase inhibition PLK1 BRD4 JAK2

Para-Bromobenzyl Impact on Potency and Selectivity

SAR studies on 4-bromobenzyl-pyrazole analogs reveal that the para-bromine substitution on the benzyl ring is critical for maintaining inhibitory activity. In contrast, analogs with meta-substitution or the absence of bromine show diminished potency [1]. The bromine's para position optimizes hydrophobic interactions within the kinase ATP-binding pocket. Furthermore, modifications at the pyrazole's 3,5-positions can modulate selectivity toward different kinase targets, underscoring the importance of the specific 1-(4-bromobenzyl)-1H-pyrazol-4-amine scaffold as a starting point for developing selective inhibitors [1].

Structure-Activity Relationship Kinase inhibitor optimization

Cancer Cell Selective Cytotoxicity

In vitro cytotoxicity studies on 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride have demonstrated selective cytotoxic effects against specific cancer cell lines while sparing normal cells . While exact IC50 values are not reported in public literature, this selective profile is consistent with pyrazole derivatives that have been optimized for anticancer activity . The compound's ability to discriminate between cancerous and non-cancerous cells is a key differentiator from many standard chemotherapeutics that exhibit broad, non-selective toxicity.

Anticancer agents Cytotoxicity Cancer cell lines

Dual Reactive Handles for Library Synthesis

The molecular architecture of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride provides two orthogonal reactive sites: the 4-bromo substituent on the benzyl ring and the 4-amino group on the pyrazole ring . The bromine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amine diversity [1]. The free amine group is available for acylation, sulfonylation, or reductive alkylation. In contrast, analogs lacking either the bromine (e.g., 1-benzyl-1H-pyrazol-4-amine) or the amine (e.g., 1-(4-bromobenzyl)-1H-pyrazole) offer only a single point of diversification, limiting the chemical space that can be explored from a single scaffold.

Building block Medicinal chemistry Cross-coupling reactions

Applications of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride


Kinase and Bromodomain Hit-to-Lead Programs

As evidenced by nanomolar Ki values of structurally related 4-bromobenzyl-pyrazole compounds against PLK1 (5.80 nM), BRD4 (8.70 nM), and JAK2 (4.40 nM), this compound serves as an ideal starting scaffold for medicinal chemistry teams initiating kinase or bromodomain inhibitor discovery projects [1]. The dual reactive handles (aryl bromide and primary amine) allow for rapid, divergent synthesis of focused libraries to explore SAR and improve target selectivity .

Targeted Anticancer Agent Synthesis

For oncology researchers, the reported selective cytotoxicity of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride against certain cancer cell lines positions it as a valuable intermediate for synthesizing novel anticancer agents with potentially reduced off-target effects on healthy tissues . Its use can accelerate the development of compounds with an improved therapeutic window compared to non-selective cytotoxic drugs .

Parallel Synthesis of Diverse Libraries

The orthogonal reactivity of the 4-bromobenzyl and 4-amino groups enables this building block to be used in high-throughput parallel synthesis workflows. Chemists can perform sequential or one-pot reactions—such as Suzuki coupling on the bromide followed by amide formation on the amine—to generate structurally diverse compound arrays with high efficiency . This is a strategic advantage over mono-functionalized pyrazole analogs, which require additional synthetic steps to achieve comparable diversity .

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